molecular formula C19H24N4OS B3529365 1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea

1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B3529365
M. Wt: 356.5 g/mol
InChI Key: DEEDRLPJLVTLAB-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a thiourea derivative featuring a morpholine-containing ethyl chain and a 4-(phenylamino)phenyl substituent. Thiourea derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c25-19(20-10-11-23-12-14-24-15-13-23)22-18-8-6-17(7-9-18)21-16-4-2-1-3-5-16/h1-9,21H,10-15H2,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEDRLPJLVTLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiourea derivatives exhibit varied bioactivity depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Biological Activity/Application Key Structural Features Reference
1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea Morpholinoethyl, 4-(phenylamino)phenyl Inferred antitumor/kinase inhibition (analogs) Hydrophilic morpholine, aromatic NH-Ph group
7d, 7h () Azetidinone, phenothiazine, chlorophenyl Antifungal (T. rubrum, MIC 62.5 µg/ml) Azetidinone core, halogenated aryl groups
9b, 9g, 9j () Trifluoromethylphenyl, pyridine-carbamoyl B-Raf inhibition, antitumor activity Diphenylamino thiourea, pyridine linkage
1-[4-(Trifluoromethyl)phenyl]-2-thiourea () Trifluoromethylphenyl Riluzole impurity (neurological applications) Lipophilic CF3 group
1-[2-(Morpholin-4-yl)ethyl]-3-phenylthiourea () Morpholinoethyl, phenyl Not specified (structural analog) Simplified aryl group vs. 4-(phenylamino)

Key Differences in Bioactivity

  • Antitumor Activity: Compounds like 9j () demonstrate strong B-Raf inhibition due to pyridine-carbamoyl and trifluoromethyl groups, which enhance target binding . The target compound’s 4-(phenylamino)phenyl group may similarly engage in hydrophobic or π-π interactions with kinase domains.
  • Antimicrobial Activity: Azetidinone-thiourea hybrids () show antifungal activity, likely due to the electronegative chlorophenyl and phenothiazine moieties disrupting microbial membranes . The target compound lacks halogenated groups, which may limit such effects.
  • Solubility and Pharmacokinetics : The morpholine group in the target compound improves water solubility compared to lipophilic analogs like ’s trifluoromethylphenyl derivative .

Structure-Activity Relationship (SAR) Insights

  • Morpholine Group : Enhances solubility and bioavailability compared to purely aromatic substituents (e.g., ’s phenyl analog) .
  • 4-(Phenylamino)phenyl vs. Simple Phenyl: The additional aniline group may provide hydrogen-bonding sites or enhance planar stacking with enzyme active sites, as seen in B-Raf inhibitors () .
  • Thiourea Core : Critical for hydrogen bonding and metal coordination, as observed in molecular docking studies () .

Biological Activity

1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The compound can be synthesized through a series of chemical reactions involving morpholine and phenylamino derivatives. The synthetic route typically involves the formation of thiourea from isothiocyanate and amine precursors, followed by purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that derivatives of thiourea compounds exhibit significant antimicrobial activity. For instance, the Cu(II) complex of related thiourea derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget OrganismMIC (µg/mL)
Cu(II) complex of 1-[2-(Morpholin-4-yl)...Staphylococcus aureus (MRSA)2
Dimeric halogeno derivativeMycobacterium spp.0.5
Alkylphenylthiourea complexVarious Gram-positive bacteria8

Antitumor Activity

The antitumor effects of thiourea derivatives have also been studied. Compounds similar to 1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea showed moderate activity against cancer cell lines such as SW480 and PC3, while exhibiting low toxicity towards normal cells like HaCaT .

Table 2: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Toxicity (Normal Cells)
1-[2-(Morpholin-4-yl)...SW48015Low
1-[2-(Morpholin-4-yl)...PC320Low
Dimeric halogeno derivativeHeLa12Moderate

The mechanism by which these compounds exert their biological effects is multifaceted. Studies suggest that they may act as dual inhibitors of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication . Additionally, some derivatives have shown the ability to inhibit key kinases involved in cancer cell proliferation, suggesting a potential pathway for their anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of various thiourea derivatives against MRSA strains. The results indicated that specific modifications to the thiourea structure significantly enhanced antimicrobial potency, particularly in the presence of copper ions, which facilitated better interaction with bacterial DNA targets .
  • Antitumor Activity Assessment : Another investigation focused on the anticancer properties of morpholine-containing thioureas. The study highlighted the compound's ability to induce apoptosis in cancer cells while maintaining low cytotoxicity in normal fibroblast cells, supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(Morpholin-4-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea
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